Home > Products > Screening Compounds P86907 > E3 ligase Ligand 10
E3 ligase Ligand 10 -

E3 ligase Ligand 10

Catalog Number: EVT-8235894
CAS Number:
Molecular Formula: C47H52N4O7
Molecular Weight: 784.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 ligase Ligand 10 is a compound that plays a crucial role in the development of proteolysis-targeting chimeras, commonly known as PROTACs. These bifunctional molecules are designed to induce targeted protein degradation by harnessing the ubiquitin-proteasome system. E3 ligases are essential components in this process, as they facilitate the transfer of ubiquitin to target proteins, marking them for degradation. The significance of E3 ligase Ligand 10 lies in its ability to selectively bind to specific E3 ligases, thereby influencing the efficiency and specificity of PROTACs in therapeutic applications.

E3 ligase Ligand 10 is classified within the broader category of E3 ligase ligands, which includes various compounds that interact with different E3 ligases such as cereblon and von Hippel–Lindau. These ligands are pivotal in the design of PROTACs, which consist of three key components: a ligand for the target protein, a linker, and an E3 ligase binding moiety. The successful formation of ternary complexes through these components leads to ubiquitination and subsequent proteasomal degradation of target proteins .

Synthesis Analysis

The synthesis of E3 ligase Ligand 10 involves several methods that focus on optimizing yield and purity. Common synthetic strategies include:

For instance, a common approach involves synthesizing derivatives from established scaffolds like pomalidomide, where reactions with acyl chlorides lead to intermediates that can be further modified to introduce linkers .

Molecular Structure Analysis

The molecular structure of E3 ligase Ligand 10 is characterized by its specific binding motifs that interact with E3 ligases. Detailed structural data typically include:

  • Chemical Formula: The exact molecular formula can vary based on substituents.
  • Stereochemistry: The stereochemical configuration is important for binding efficacy.
  • Binding Interactions: The spatial arrangement of functional groups that facilitate interactions with the E3 ligase.

Structural studies often utilize techniques like X-ray crystallography or NMR spectroscopy to elucidate these details, enabling researchers to understand how modifications might impact binding affinity and specificity .

Chemical Reactions Analysis

E3 ligase Ligand 10 undergoes various chemical reactions during its synthesis and application:

  • Ubiquitination Process: Once incorporated into a PROTAC, it facilitates the ubiquitination of target proteins by forming a complex with an E3 ligase .
  • Linker Chemistry: The attachment of linkers through reactions such as amide bond formation or click chemistry is crucial for the functionality of PROTACs. These reactions must be carefully controlled to ensure high yields and desired selectivity .
  • Degradation Pathway: The mechanism involves the transfer of ubiquitin from an E2 conjugating enzyme to the substrate protein via the E3 ligase, leading to proteasomal degradation .
Mechanism of Action

E3 ligase Ligand 10 functions primarily through its ability to recruit target proteins for degradation via the ubiquitin-proteasome pathway. The mechanism can be summarized as follows:

  1. Formation of Ternary Complex: The ligand binds both the target protein and the E3 ligase, creating a ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules onto lysine residues on the target protein.
  3. Proteasomal Degradation: Polyubiquitinated proteins are recognized by the proteasome, leading to their degradation .

This process not only clears unwanted proteins from cells but also allows for precise control over protein levels, making it a powerful tool in therapeutic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of E3 ligase Ligand 10 are critical for its functionality:

Data regarding these properties are often derived from experimental assays that evaluate how modifications to the ligand affect its behavior in biological systems .

Applications

E3 ligase Ligand 10 has significant scientific applications primarily in drug discovery and development:

  • Therapeutic Development: It is used in designing PROTACs aimed at degrading specific disease-related proteins, offering potential treatments for cancer and other diseases associated with protein dysregulation.
  • Research Tool: Researchers utilize it to study protein interactions and pathways involving ubiquitination, contributing to a better understanding of cellular processes .
  • Clinical Trials: Some derivatives based on this ligand have progressed into clinical trials, showcasing its potential in therapeutic settings .
Historical Context and Evolution of E3 Ligase Ligands in Targeted Protein Degradation

Discovery of E3 Ligase Ligand 10: From Traditional Ligand Scaffolds to PROTAC Integration

The identification of E3 ligase Ligand 10—referring to ligands recruiting F-Box Protein 22 (FBXO22)—exemplifies a paradigm shift in targeted protein degradation (TPD). Unlike traditional E3 ligase ligands discovered via structure-based design (e.g., VHL) or repurposed drugs (e.g., thalidomide for CRBN), FBXO22 ligands emerged from functional CRISPR activation screens. Researchers designed a library of bifunctional compounds targeting FK506-binding protein 12 (FKBP12) and screened them against a CRISPR-activatable pool of 680 human E3 ligases. This approach identified 22-SLF, a covalent PROTAC that degraded FKBP12 only upon FBXO22 gene activation [4].

22-SLF’s mechanism involves covalent engagement of cysteine residues C227/C228 in FBXO22, a unique feature absent in non-covalent ligands like those for CRBN or VHL. Subsequent validation confirmed FBXO22’s versatility: when recruited by optimized PROTACs, it degraded diverse targets like BRD4 and EML4-ALK fusion proteins [4]. This discovery highlighted CRISPR screening as a powerful tool for expanding the E3 ligase repertoire beyond the canonical CRBN/VHL axis.

Table 1: Key Milestones in FBXO22 Ligand Development

YearDiscoveryMethodSignificance
202422-SLF degrades FKBP12 via FBXO22CRISPR activation screenFirst covalent E3 ligase ligand for PROTACs
2024FBXO22 degrades BRD4/EML4-ALKMechanistic validationDemonstrated multi-target applicability
2024C227/C228 cysteine engagement confirmedMutagenesis studiesRationalized covalent binding mode

Comparative Analysis of E3 Ligase Ligand 10 with CRBN, VHL, and IAP-Based Ligands

FBXO22 ligands exhibit distinct biochemical and functional properties compared to established E3 ligase recruiters:

  • Tissue Specificity vs. Ubiquity:FBXO22 shows restricted expression in tissues like the brain and testis, contrasting with the ubiquitous expression of CRBN and VHL. This selectivity may mitigate on-target toxicity by limiting degradation activity to specific cell types [2] [6]. For example, VHL’s low expression in platelets enabled the PROTAC DT2216 to degrade BCL-XL without thrombocytopenia, a common side effect of BCL-XL inhibitors [6].

  • Catalytic Mechanism:Unlike CRBN (which recruits neo-substrates via structural remodeling) or VHL (hydroxyproline-dependent substrate recognition), FBXO22 relies on covalent cysteine targeting. This irreversible binding offers stable ternary complex formation but requires careful optimization to avoid off-target reactivity [4] [5].

  • Ligand Chemistry:CRBN ligands (e.g., pomalidomide) and VHL ligands (e.g., VH032) feature well-defined exit vectors for linker attachment, facilitating PROTAC synthesis. In contrast, early FBXO22 ligands like 22-SLF required rational optimization of electrophilic warheads to balance reactivity and selectivity [5].

Table 2: Comparative Traits of Major E3 Ligase Ligands

E3 LigaseLigand ExampleBinding MechanismExpression ProfilePROTAC Design Challenges
CRBNPomalidomideNon-covalent, IMiD pocketUbiquitousTeratogenicity risk
VHLVH032Non-covalent, hydroxyprolineUbiquitousModerate cell permeability
FBXO2222-SLFCovalent (Cys227/228)Tissue-restrictedElectrophile optimization

Role of E3 Ligase Ligand 10 in Overcoming Limitations of First-Generation Peptidic PROTACs

Early PROTACs depended on peptidic E3 ligands (e.g., the VHL-targeting peptide ALAPYIP), which suffered from:

  • Poor Cell Permeability: Due to high molecular weight and polarity.
  • Enzymatic Instability: Susceptibility to protease degradation.
  • Low Ternary Complex Efficiency: Weak interactions hindered robust ubiquitination [1] [7].

FBXO22 ligands address these limitations through:

  • Small-Molecule Design: 22-SLF and analogs have molecular weights <600 Da and moderate logP values, enhancing membrane permeability compared to peptides [4].
  • Covalent Stabilization: The irreversible FBXO22-ligand interaction prolongs ternary complex residency, improving ubiquitin transfer efficiency. This contrasts with transient CRBN/VHL complexes requiring high-affinity binders [4] [10].
  • Expanded Degradable Targets: By leveraging FBXO22’s unique substrate recognition, PROTACs like those degrading EML4-ALK overcome resistance to kinase inhibitors—a challenge less tractable with CRBN/VHL [4] [7].

Table 3: Evolution from Peptidic to Small-Molecule E3 Ligands

ParameterPeptidic PROTACsSmall-Molecule (FBXO22)Advantage
Molecular Weight>1,000 Da~500 DaEnhanced cell permeability
StabilityProtease-sensitiveMetabolically stableProlonged cellular activity
Ternary Complex Half-lifeShort (sec-min)Long (covalent)Efficient ubiquitination

The integration of FBXO22 ligands into PROTACs exemplifies a broader trend: diversifying E3 ligase usage to expand the "degradable proteome" beyond traditional targets. As of 2023, only 12 of ~600 human E3 ligases had been co-opted for TPD, with FBXO22 among the most promising novel additions [6] [9]. Its tissue specificity, covalent mechanism, and CRISPR-enabled discovery provide a blueprint for unlocking new E3 ligases to overcome resistance and broaden therapeutic applications.

Properties

Product Name

E3 ligase Ligand 10

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoic acid

Molecular Formula

C47H52N4O7

Molecular Weight

784.9 g/mol

InChI

InChI=1S/C47H52N4O7/c1-30(50(2)47(57)58-29-38-36-25-14-12-23-34(36)35-24-13-15-26-37(35)38)43(52)48-41(33-21-10-5-11-22-33)45(54)51-28-16-27-39(51)44(53)49-42(46(55)56)40(31-17-6-3-7-18-31)32-19-8-4-9-20-32/h3-4,6-9,12-15,17-20,23-26,30,33,38-42H,5,10-11,16,21-22,27-29H2,1-2H3,(H,48,52)(H,49,53)(H,55,56)/t30-,39-,41-,42-/m0/s1

InChI Key

GZMLKDJDSMXRGP-HCVICXAGSA-N

SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.